N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide; hydrochloride is a synthetic compound primarily recognized for its role as a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP). This compound has garnered attention in the pharmaceutical and biochemical research communities due to its potential therapeutic applications, particularly in managing insulin resistance and type 2 diabetes. The chemical structure is characterized by a complex arrangement of functional groups that contribute to its biological activity.
The compound is cataloged under the CAS number 2310135-38-5 and has been referenced in various chemical databases, including PubChem and BenchChem. Its synthesis and pharmacological properties have been documented in scientific literature, highlighting its significance in ongoing research efforts related to metabolic disorders.
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide; hydrochloride falls under the classification of small-molecule inhibitors. It is specifically categorized as a protein tyrosine phosphatase inhibitor, which plays a critical role in cellular signaling pathways.
The synthesis of N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide; hydrochloride involves several key steps:
Technical details regarding reaction conditions, solvents, and catalysts are critical for optimizing yield and purity during synthesis.
The molecular formula for N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide; hydrochloride is . The structure features:
The molecular weight of the compound is approximately 481.07 g/mol. The InChI representation is as follows:
The primary reaction involving N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide; hydrochloride is its interaction with LMPTP. This compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent dephosphorylation events.
Kinetic studies have shown that this compound exhibits an IC50 value of approximately 0.8 μM against LMPTP-A, indicating potent inhibitory activity. The inhibition mechanism involves competitive binding, where the compound competes with natural substrates for enzyme binding sites.
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-y]benzamide exerts its biological effects primarily through the inhibition of LMPTP. This inhibition leads to enhanced phosphorylation states of insulin receptors within hepatic tissues.
Biochemical analyses reveal that this compound not only increases insulin receptor phosphorylation but also modulates downstream signaling pathways related to glucose metabolism and lipid homeostasis. The interaction with LMPTP is crucial for improving insulin sensitivity in target tissues.
The compound is typically presented as a hydrochloride salt, which enhances its solubility in aqueous environments. Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 481.07 g/mol |
Solubility | Soluble in water |
Appearance | White crystalline solid |
Chemical stability studies indicate that N,N-diethyl-4-[4-(3-piperidin-1-y]benzamide; hydrochloride remains stable under physiological conditions but may be sensitive to extreme pH levels or prolonged exposure to light.
N,N-diethyl-4-[4-(3-piperidin-1-ypropylamino)quinolin -2-y]benzamide; hydrochloride has significant potential applications in:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2